molecular formula C18H25N3O2S B2905831 2-(benzylthio)-N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide CAS No. 1219912-94-3

2-(benzylthio)-N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide

Cat. No. B2905831
CAS RN: 1219912-94-3
M. Wt: 347.48
InChI Key: FWGFXMZNXINTKP-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of pyrazole derivatives and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide involves the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is known to regulate various cellular processes, including cell survival, proliferation, and metabolism. The inhibition of this pathway by the compound leads to the induction of apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
Apart from its anticancer activity, 2-(benzylthio)-N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide has also been studied for its biochemical and physiological effects. Studies have shown that this compound exhibits potent antioxidant activity, which is attributed to its ability to scavenge free radicals and reduce oxidative stress. Additionally, this compound has been shown to exhibit anti-inflammatory activity, which is attributed to its ability to inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(benzylthio)-N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide in lab experiments include its potent anticancer, antioxidant, and anti-inflammatory activities. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-(benzylthio)-N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide. One of the directions is to study its potential applications in other fields, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, studies can be conducted to investigate the structure-activity relationship of this compound to identify more potent analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-(benzylthio)-N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide has been reported in the literature using different methods. One of the most common methods is the reaction of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-amine with benzyl isothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then treated with acetic anhydride to obtain the desired compound. Other methods include the reaction of 3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-amine with benzyl chloride followed by the reaction with potassium thiocyanate.

Scientific Research Applications

2-(benzylthio)-N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of cancer research. Studies have shown that this compound exhibits potent anticancer activity against different types of cancer cells, including breast cancer, lung cancer, and colon cancer. The mechanism of action of this compound involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation.

properties

IUPAC Name

2-benzylsulfanyl-N-[5-tert-butyl-2-(2-hydroxyethyl)pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-18(2,3)15-11-16(21(20-15)9-10-22)19-17(23)13-24-12-14-7-5-4-6-8-14/h4-8,11,22H,9-10,12-13H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWGFXMZNXINTKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)CSCC2=CC=CC=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylthio)-N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)acetamide

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